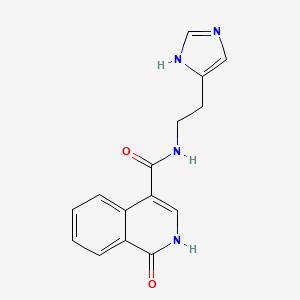

N-(2-(1H-imidazol-4-yl)ethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Description

N-(2-(1H-imidazol-4-yl)ethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a synthetic or naturally derived compound featuring a 1,2-dihydroisoquinoline core linked to an imidazole-ethyl carboxamide moiety. For instance, siderophores like pseudomonine derivatives produced by Pseudomonas fluorescens share structural similarities, particularly the imidazole-ethyl carboxamide group, which is critical for iron acquisition .

Properties

Molecular Formula |

C15H14N4O2 |

|---|---|

Molecular Weight |

282.30 g/mol |

IUPAC Name |

N-[2-(1H-imidazol-5-yl)ethyl]-1-oxo-2H-isoquinoline-4-carboxamide |

InChI |

InChI=1S/C15H14N4O2/c20-14-12-4-2-1-3-11(12)13(8-18-14)15(21)17-6-5-10-7-16-9-19-10/h1-4,7-9H,5-6H2,(H,16,19)(H,17,21)(H,18,20) |

InChI Key |

VPFDEKDMKFCSMP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CNC2=O)C(=O)NCCC3=CN=CN3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-imidazol-4-yl)ethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step reactions. One common approach is to start with the preparation of the imidazole moiety, which can be synthesized through the cyclization of amido-nitriles under mild conditions . The isoquinoline moiety can be synthesized through the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-imidazol-4-yl)ethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.

Reduction: The carbonyl group in the isoquinoline moiety can be reduced to form alcohol derivatives.

Substitution: The nitrogen atoms in the imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions include imidazolone derivatives, alcohol derivatives, and various substituted imidazole compounds .

Scientific Research Applications

N-(2-(1H-imidazol-4-yl)ethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(1H-imidazol-4-yl)ethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes . The isoquinoline moiety can interact with various biological receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

(5R)-N-(2-(1H-imidazol-4-yl)ethyl)-2-(2-hydroxyphenyl)-5-methyl-4,5-dihydrooxazole-4-carboxamide

- Source : Isolated from Pseudomonas fluorescens 4.9.3 .

- Core Structure : 4,5-Dihydrooxazole with a 2-hydroxyphenyl substituent.

- Key Functional Groups :

- Imidazole-ethyl carboxamide (metal-binding site).

- Hydroxyphenyl group (enhances solubility and aromatic interactions).

- Bioactivity : Acts as a siderophore, facilitating iron uptake in bacteria.

Comparison: The target compound replaces the dihydrooxazole and hydroxyphenyl groups with a 1-oxo-1,2-dihydroisoquinoline scaffold. This substitution likely alters its metal-binding kinetics and solubility.

Pre-pseudomonine

- Source : Co-isolated with the above compound in P. fluorescens .

- Core Structure : Linear hydroxamate siderophore.

Comparison :

Unlike pre-pseudomonine, the target compound lacks hydroxamate groups but retains the imidazole-ethyl carboxamide motif. This structural divergence suggests differences in iron-binding efficiency and specificity. Hydroxamate siderophores typically exhibit higher iron affinity (logβ ~ 30), whereas imidazole-based systems may prioritize selectivity over strength .

Broader Siderophore Context

Pyochelin

- Structure : Bidentate catecholate-thiazoline siderophore.

- Bioactivity: Iron acquisition in Pseudomonas aeruginosa.

- Key Difference: Pyochelin’s thiazoline and catechol groups enable robust iron binding (logβ = 29.5), whereas the target compound’s isoquinoline-imidazole system may favor a different coordination geometry.

Enterobactin

- Structure : Macrocyclic trilactone with three catechol groups.

- Bioactivity : Ultra-high iron affinity (logβ = 49).

- Key Difference : The target compound’s smaller size and lack of catechol groups limit its iron-binding capacity but may improve membrane permeability.

Pharmacokinetic and Functional Comparisons

*Estimated based on imidazole-carboxamide coordination chemistry.

Research Findings and Implications

- Metal Selectivity: Imidazole-carboxamide systems often show preference for Fe³⁺ over other metals, but the isoquinoline group could introduce selectivity for Cu²⁺ or Zn²⁺, warranting further study.

- Antimicrobial Potential: Siderophore analogs like pseudomonine derivatives inhibit competing pathogens by sequestering iron . The target compound’s modified structure might reduce siderophore activity but enhance direct antimicrobial effects via isoquinoline-mediated mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.